molecular formula C14H8BrClN2OS B2446305 3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1489939-29-8

3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2446305
CAS No.: 1489939-29-8
M. Wt: 367.65
InChI Key: OHIWHBYCVQHWMZ-UHFFFAOYSA-N
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Description

3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that features a pyrazole ring substituted with bromothiophene and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the bromothiophene group: This step might involve a Suzuki coupling reaction between a brominated thiophene and a boronic acid derivative of the pyrazole.

    Addition of the chlorophenyl group: This could be done via a Friedel-Crafts acylation or another suitable electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, use of catalysts, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the thiophene ring can undergo nucleophilic substitution reactions, potentially forming new C-N, C-O, or C-S bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products

    Oxidation: 3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for more complex molecules.

    Ligand Design: Potential use in coordination chemistry for the design of metal complexes.

Biology and Medicine

    Pharmacophore Development: The compound’s structure may be explored for developing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: Used in the design of probes for studying biological processes.

Industry

    Materials Science:

Mechanism of Action

The specific mechanism of action would depend on the compound’s application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the chlorophenyl substitution.

    3-(5-chlorothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde: Substitutes bromine with chlorine on the thiophene ring.

    1-(3-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: Lacks the bromine substitution on the thiophene ring.

Uniqueness

The presence of both bromine and chlorine substituents in 3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde may confer unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications.

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2OS/c15-13-5-4-12(20-13)14-9(8-19)7-18(17-14)11-3-1-2-10(16)6-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIWHBYCVQHWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CC=C(S3)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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